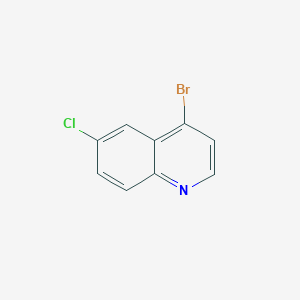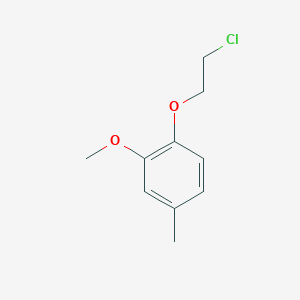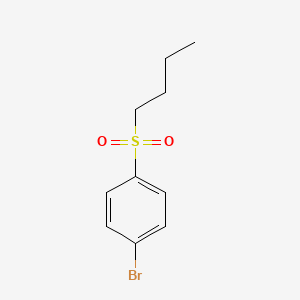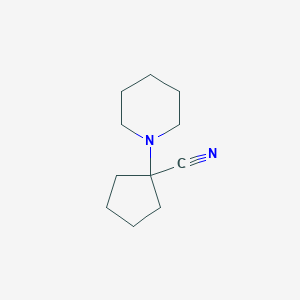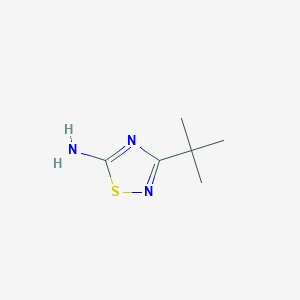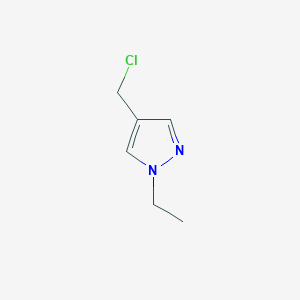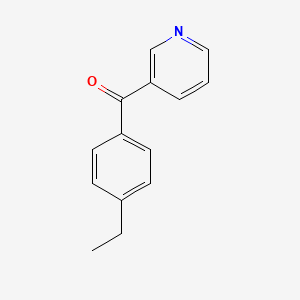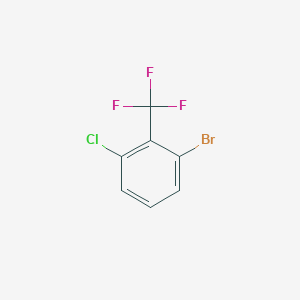
1-溴-3-氯-2-(三氟甲基)苯
描述
1-Bromo-3-chloro-2-(trifluoromethyl)benzene is a halogenated aromatic compound that contains bromine, chlorine, and a trifluoromethyl group attached to a benzene ring. This compound is of interest due to its potential as a building block in organic synthesis, particularly in the formation of aryl lithium compounds and its use in various coupling reactions. The presence of both bromo and chloro substituents alongside the electron-withdrawing trifluoromethyl group can significantly influence its reactivity and physical properties.
Synthesis Analysis
The synthesis of halogenated benzene derivatives can be achieved through various methods. For instance, the preparation of sterically hindered aryl bromides, such as 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene, involves the use of rotational isomers that interconvert upon heating, indicating a potential pathway for synthesizing related compounds . Additionally, the synthesis of 1-bromo-3,5-bis(trifluoromethyl)benzene from 1,3-bis(fluoromethyl)benzene using N,N'-dibromo-5,5-dimethylhydantoin in acidic media suggests a method that could be adapted for the synthesis of 1-bromo-3-chloro-2-(trifluoromethyl)benzene .
Molecular Structure Analysis
The molecular structure of halogenated benzene derivatives can be characterized using various spectroscopic techniques. For example, the synthesis and characterization of 1-bromo-4-(3,7-dimethyloctyl)benzene were complemented by density functional theory (DFT) calculations, which provided insights into the optimized structure of the compound . Similarly, the crystal structure analysis of related compounds, such as 1-chloro-4-[2-(4-chlorophenyl)ethyl]benzene and its bromo analogue, revealed significant twisting between the benzene rings, which could be relevant for understanding the structural aspects of 1-bromo-3-chloro-2-(trifluoromethyl)benzene .
Chemical Reactions Analysis
The reactivity of halogenated benzene derivatives can lead to a variety of chemical transformations. For instance, the treatment of 1-bromo-2-(trifluoromethoxy)benzene with lithium diisopropylamide (LDA) generates phenyllithium intermediates, which can undergo further reactions such as trapping, isomerization, and aryne formation . These types of reactions could potentially be applied to 1-bromo-3-chloro-2-(trifluoromethyl)benzene to synthesize new compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzene derivatives are influenced by their substituents. The presence of bulky alkyl groups, as seen in the synthesis of 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene, can lead to the presence of rotational isomers and changes in NMR peak coalescence temperatures . Additionally, the introduction of trifluoromethyl groups can enhance the reactivity towards nucleophilic addition, as demonstrated by the sodium dithionite initiated addition of 1-bromo-1-chloro-2,2,2-trifluoroethane to allylaromatics . These properties are crucial for understanding the behavior of 1-bromo-3-chloro-2-(trifluoromethyl)benzene in various chemical contexts.
科学研究应用
Site-Selective Metalation
1-Bromo-3-chloro-2-(trifluoromethyl)benzene demonstrates versatility in site-selective metalation. For example, it undergoes deprotonation adjacent to its halogen substituent when treated with specific reagents. This leads to regioselective reactions, as seen in the work of Mongin, Desponds, and Schlosser (1996), where different metalation sites are achieved based on the reaction conditions and the choice of metalating agents (Mongin, Desponds, & Schlosser, 1996).
Synthesis of Complex Organic Compounds
This chemical serves as a starting material for organometallic synthesis, enabling the production of various complex organic compounds. Porwisiak and Schlosser (1996) highlighted its use in synthesizing synthetically useful reactions via different phenyl intermediates (Porwisiak & Schlosser, 1996).
Sodium Dithionite Initiated Coupling
Dmowski, Urbańczyk-Lipkowska, and Wójcik (2009) reported a unique sodium dithionite initiated coupling of a compound closely related to 1-bromo-3-chloro-2-(trifluoromethyl)benzene, leading to the synthesis of new compounds with specific structures confirmed by spectral methods and X-ray crystal analysis (Dmowski, Urbańczyk-Lipkowska, & Wójcik, 2009).
Aryne Route to Naphthalenes
In a study conducted by Schlosser and Castagnetti (2001), treatment of a related compound with lithium diisopropylamide led to the generation of phenyllithium intermediates. These intermediates were then used to synthesize naphthalenes, demonstrating the compound's role in the arynes route to naphthalenes (Schlosser & Castagnetti, 2001).
Electrochemical Studies
Fink et al. (1997) synthesized and characterized new ethynylferrocene compounds, demonstrating the electrochemical properties and interactions of these compounds. Their work underlines the potential of 1-bromo-3-chloro-2-(trifluoromethyl)benzene derivatives in studying electrochemical reactions (Fink et al., 1997).
Ring Halogenations and Synthesis of Non-Peptide Small Molecular Antagonist
The compound's derivatives have been used in ring halogenation reactions, as shown by Bovonsombat and Mcnelis (1993), and in the synthesis of non-peptide small molecular antagonists, as explored by Bi (2015). These studies demonstrate the compound's utility in producing pharmacologically relevant structures (Bovonsombat & Mcnelis, 1993), (Bi, 2015).
Other Applications
Additional research includes the synthesis of various fluorine compounds, crystal structure analysis, and the preparation of specific benzene derivatives. These studies further highlight the diverse scientific applications of 1-bromo-3-chloro-2-(trifluoromethyl)benzene in different areas of chemistry (Takagi et al., 1996), (Jotani et al., 2019), (Wallace et al., 2005).
安全和危害
This compound is associated with certain hazards. It can cause severe skin burns and eye damage . Safety precautions include not breathing in its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
属性
IUPAC Name |
1-bromo-3-chloro-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClF3/c8-4-2-1-3-5(9)6(4)7(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPIQQGXRDHXMGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30604398 | |
| Record name | 1-Bromo-3-chloro-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30604398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-chloro-2-(trifluoromethyl)benzene | |
CAS RN |
857061-44-0 | |
| Record name | 1-Bromo-3-chloro-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30604398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



